molecular formula C7H7ClO B146271 2-Chloroanisole CAS No. 766-51-8

2-Chloroanisole

Cat. No.: B146271
CAS No.: 766-51-8
M. Wt: 142.58 g/mol
InChI Key: QGRPVMLBTFGQDQ-UHFFFAOYSA-N
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Description

2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is an organic compound with the molecular formula C7H7ClO. It is a clear, light yellow liquid with a characteristic odor. This compound is a derivative of anisole, where a chlorine atom is substituted at the ortho position relative to the methoxy group. It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with chlorine gas in the presence of a catalyst. This chlorination reaction typically occurs under controlled conditions to ensure selective substitution at the ortho position. Another method involves the reaction of 2-chlorophenol with methanol in the presence of a base, such as sodium hydroxide, to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination of anisole. The reaction is carried out in a chlorination reactor, where anisole is exposed to chlorine gas under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroanisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloroanisole involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the methoxy group can be oxidized to form quinones or other oxidized derivatives. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

    4-Chloroanisole: Similar structure but with the chlorine atom at the para position.

    2-Bromoanisole: Similar structure but with a bromine atom instead of chlorine.

    2-Methoxytoluene: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 2-Chloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ortho-substitution makes it a valuable intermediate in organic synthesis, particularly in reactions requiring selective substitution or oxidation .

Properties

IUPAC Name

1-chloro-2-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRPVMLBTFGQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061104
Record name o-Chloroanisole
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Molecular Weight

142.58 g/mol
Source PubChem
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CAS No.

766-51-8
Record name 2-Chloroanisole
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Record name Benzene, 1-chloro-2-methoxy-
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Record name 2-Chloroanisole
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Record name Benzene, 1-chloro-2-methoxy-
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Record name 2-chloroanisole
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Synthesis routes and methods I

Procedure details

A 2 mM solution of 2-chlorophenol containing 1.23 mM chloromethane and buffered at pH 4.0 with 20 mM citrate buffer was incubated with 0.035 g of fungal mycelium (Phellinus pomaceus, NCWRF. FPRL 33A or CBS 137.42) at 25° C. for 12 h. 2-chloroanisole was formed at a rate of 16 nanomoles/g fungal mycelium/hour.
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Synthesis routes and methods II

Procedure details

Anisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 4-chloroanosole (25%) and 2-chloroanisole (2%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-chloroanisole in scientific research?

A1: this compound serves primarily as a model compound in various research areas. For instance, it is used to study the adsorption characteristics of dioxins on porous carbons []. Its simple structure and similarity to dioxins make it a suitable candidate for investigating adsorption mechanisms without the inherent toxicity of actual dioxins. Additionally, this compound is studied for its potential as an electrolyte additive in lithium-ion batteries, where its electrochemical behavior is explored for overcharge protection [, ].

Q2: How does this compound contribute to overcharge protection in lithium-ion batteries?

A2: Research suggests that this compound can be oxidized at a specific voltage (around 4.47 V vs. Li/Li+) []. This oxidation potential allows it to polymerize at a voltage compatible with the graphite cathode typically used in lithium-ion batteries with lithium iron phosphate cathodes []. During overcharging, this compound can form a protective polymer layer, enhancing the battery's safety and tolerance for overcharge conditions.

Q3: How does the structure of this compound influence its adsorption on porous carbons?

A3: Studies using this compound and other chloroaromatic compounds as dioxin models revealed that microporous structure in activated carbon is crucial for effective adsorption under low concentration and high-temperature conditions []. While the exact mechanism is not fully elucidated in the provided abstracts, it suggests that the size and shape of this compound, along with the presence of chlorine atoms, influence its interaction with the pores of activated carbon.

Q4: Is this compound used in the synthesis of other compounds?

A4: Yes, this compound serves as a starting material in the multi-step synthesis of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine []. This unusual amino acid acts as a crucial pharmaceutical intermediate in synthesizing novel cyclic and straight-chain peptide drugs.

Q5: What is known about the degradation of this compound?

A5: While specific degradation pathways aren't detailed in the provided abstracts, research on electron beam irradiation effects on 2,4,6-trichloroanisole, a structurally similar compound, indicates potential degradation routes []. It is plausible that this compound might undergo similar degradation processes under specific conditions, but further research is needed for confirmation.

Q6: Are there analytical methods to detect and quantify this compound?

A6: Although not explicitly stated in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing volatile organic compounds, including chloroaromatics like this compound. This technique can be employed for the detection, identification, and quantification of this compound in various matrices.

Q7: What are the potential environmental impacts of this compound?

A7: While the provided abstracts do not focus on the environmental impact of this compound itself, the research on 2,4,6-trichloroanisole as a drinking water contaminant [] suggests that chloroaromatic compounds can pose environmental concerns. Further investigation is required to determine the specific environmental fate, behavior, and potential risks associated with this compound.

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